Azido-C6-OH
Description
Strategic Positioning as a Versatile Bifunctional Intermediate
The strategic value of 6-azidohexan-1-ol lies in its bifunctional nature, enabling it to act as a molecular linker or building block in multi-step synthetic sequences. The azide (B81097) and alcohol groups offer two distinct points of reactivity. The azide can participate in reactions such as the Staudinger ligation for the formation of amines or, more commonly, in cycloaddition reactions. pharmaffiliates.com The alcohol group can undergo a wide range of transformations typical of primary alcohols, including oxidation to aldehydes or carboxylic acids, esterification, and conversion to leaving groups for nucleophilic substitution. ias.ac.in
This dual functionality makes 6-azidohexan-1-ol a key component in the synthesis of heterobifunctional linkers, which are crucial for connecting different molecular entities, such as a targeting molecule to a therapeutic agent in the development of antibody-drug conjugates (ADCs). pharmaffiliates.com
Evolution of Synthetic Utility in Organic and Materials Science
The synthetic utility of 6-azidohexan-1-ol has significantly evolved with the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. rsc.org This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles, which are stable, aromatic linkers. The reliability and mild reaction conditions of CuAAC have propelled the use of 6-azidohexan-1-ol in various fields.
In organic synthesis, it is employed in the construction of complex molecules, including peptidomimetics and neoglycoconjugates. In materials science, 6-azidohexan-1-ol is instrumental for the surface modification of polymers and inorganic substrates. nih.gov For instance, the hydroxyl group can be used to anchor the molecule to a surface, while the azide group remains available for the subsequent attachment of other molecules via click chemistry. This approach has been used to immobilize biomolecules on surfaces for sensing applications and to create functional coatings.
Current Paradigms in Azide-Alcohol Chemistry and Its Broader Impact
The chemistry of molecules containing both azide and alcohol functionalities, such as 6-azidohexan-1-ol, continues to be an active area of research. A significant paradigm is the development of one-pot or tandem reactions that exploit the dual reactivity of these compounds to rapidly build molecular complexity. For example, the conversion of the alcohol to a leaving group followed by intramolecular cyclization can lead to the formation of nitrogen-containing heterocycles.
Recent advancements in catalysis, including the development of more efficient and biocompatible copper catalysts and the use of ruthenium for regioselective cycloadditions, have further expanded the scope of applications for azido-alcohols. mdpi.com Furthermore, the exploration of strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst, has opened new avenues for in vivo applications, including bio-imaging and drug delivery. The broader impact of azide-alcohol chemistry is evident in its contribution to the development of new diagnostic tools, therapeutic agents, and advanced materials with tailored properties.
Table 2: Key Reactions and Applications of 6-Azidohexan-1-ol
| Reaction Type | Description | Application Area | Source |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the azide with a terminal alkyne in the presence of a Cu(I) catalyst. | Drug discovery, bioconjugation, polymer synthesis | nih.govrsc.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction of the azide with a strained cyclooctyne (B158145) without the need for a metal catalyst. | Live-cell imaging, in vivo chemistry | pharmaffiliates.com |
| Staudinger Ligation/Reduction | Reaction of the azide with a phosphine (B1218219) to form an aza-ylide, which can be hydrolyzed to a primary amine. | Peptide synthesis, proteomics | pharmaffiliates.com |
| Esterification/Etherification | Conversion of the hydroxyl group to an ester or ether, allowing for attachment to other molecules or surfaces. | Surface modification, prodrug synthesis | ias.ac.in |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azidohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYHCPIPOSTZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453324 | |
| Record name | 6-azidohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146292-90-2 | |
| Record name | 6-azidohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Azidohexan 1 Ol
Nucleophilic Substitution Approaches for Azide (B81097) Incorporation
The most common and direct methods for the synthesis of 6-azidohexan-1-ol involve the nucleophilic substitution of a halide by an azide anion. This approach typically utilizes readily available 6-halo-1-hexanol precursors.
Synthesis from 6-Chlorohexan-1-ol Precursors
The conversion of 6-chlorohexan-1-ol to 6-azidohexan-1-ol is a standard procedure that relies on the displacement of the chloride leaving group by the azide nucleophile. A typical synthetic protocol involves the reaction of 6-chlorohexan-1-ol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is generally heated to ensure a reasonable reaction rate. For instance, a mixture of 6-chlorohexan-1-ol and sodium azide in DMF can be heated at 100°C for a specified period to achieve the desired transformation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, a standard aqueous workup followed by purification, often through column chromatography, yields the 6-azidohexan-1-ol product.
Utilization of 6-Bromo-1-hexanol (B126649) as a Starting Material
A highly efficient method for the preparation of 6-azidohexan-1-ol employs 6-bromo-1-hexanol as the starting material. The bromide ion is an excellent leaving group, facilitating the nucleophilic attack by the azide ion. A reported procedure involves refluxing a mixture of 6-bromohexanol and sodium azide in water. This method offers a high yield, with one study reporting a 99% yield of 6-azidohexan-1-ol after refluxing for 20 hours. The reaction mixture is typically diluted with water and extracted with an organic solvent like dichloromethane. Subsequent drying and concentration of the organic layer afford the product as a colorless oil.
Influence of Reaction Conditions and Catalysis (e.g., Sodium Azide, 15-Crown-5, Solvents)
The efficiency of the nucleophilic substitution reaction to form 6-azidohexan-1-ol is significantly influenced by the choice of reagents and reaction conditions.
Sodium Azide: Sodium azide (NaN₃) is the most common source of the azide nucleophile due to its availability and reactivity. It is typically used in excess to drive the reaction to completion.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed as they effectively solvate the cation (Na⁺) of the azide salt, leaving the azide anion more nucleophilic and available for reaction. Protic solvents like water can also be used, as demonstrated in the high-yield synthesis from 6-bromo-1-hexanol.
Catalysis: Phase-transfer catalysts can be employed to enhance the reaction rate, particularly in biphasic systems or when dealing with less soluble salts. Crown ethers, such as 15-crown-5, can complex with the sodium cation, effectively "solubilizing" the azide salt in less polar organic solvents. This increases the concentration of the "naked" and highly reactive azide anion in the organic phase where the haloalkane substrate resides, thereby accelerating the substitution reaction. The general principle involves the crown ether encapsulating the cation, creating a lipophilic complex that can readily move into the organic phase.
| Precursor | Reagents | Solvent | Conditions | Yield |
| 6-Chlorohexan-1-ol | Sodium Azide | DMF | 100°C | - |
| 6-Bromo-1-hexanol | Sodium Azide | Water | Reflux, 20h | 99% |
Alternative Synthetic Pathways to 6-Azidohexan-1-ol
Beyond the direct substitution of haloalkanes, other synthetic strategies can be employed to introduce the azide and hydroxyl functionalities at the desired positions.
One notable alternative is the Mitsunobu reaction . organic-synthesis.comorganic-chemistry.orgnih.govnih.gov This reaction allows for the conversion of a primary alcohol to an azide with inversion of configuration, though this is not relevant for an acyclic, non-chiral substrate like 1,6-hexanediol (B165255). In a potential application, one of the hydroxyl groups of 1,6-hexanediol could be selectively converted to an azide. The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate ester like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with hydrazoic acid (HN₃) or a surrogate as the azide source. organic-chemistry.org The alcohol is activated by the phosphine (B1218219) and azodicarboxylate, making it susceptible to nucleophilic attack by the azide ion. organic-chemistry.org
Preparative Scale Synthesis and Yield Optimization
For the production of larger quantities of 6-azidohexan-1-ol, careful consideration of reaction parameters is necessary to maximize yield and ensure safety.
In nucleophilic substitution reactions, optimizing the reaction time and temperature is crucial. Higher temperatures generally increase the reaction rate but can also lead to side reactions. Monitoring the reaction progress helps in determining the optimal time to stop the reaction. The stoichiometry of the reagents is another key factor; using a slight excess of sodium azide can help to drive the reaction to completion.
For preparative scale synthesis , the choice of solvent becomes even more critical due to factors like cost, safety, and ease of removal. While DMF is an effective solvent, its high boiling point can make it difficult to remove completely. Water, as used in the synthesis from 6-bromo-1-hexanol, presents a greener and more cost-effective alternative, especially given the high yield achieved.
Purification on a larger scale might involve distillation under reduced pressure as an alternative to column chromatography, which can be less practical for large quantities.
Furthermore, ensuring the purity of the starting materials is essential for achieving high yields and minimizing the formation of byproducts. The presence of impurities in the 6-halo-1-hexanol could lead to undesired side reactions.
Advanced Functionalization Strategies and Reactivity Profiles of 6 Azidohexan 1 Ol
The Azide (B81097) Functional Group as a Bioorthogonal Handle
The azide group of 6-azidohexan-1-ol serves as a bioorthogonal handle, meaning it can participate in specific chemical reactions within a biological environment without interfering with native biochemical processes. uni-graz.atmdpi.com This property is crucial for applications such as labeling biomolecules, synthesizing antibody-drug conjugates (ADCs), and developing targeted drug delivery systems. mdpi.compharmaffiliates.com The most prominent reactions involving the azide group are cycloaddition reactions and the Staudinger ligation. uni-graz.atresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a class of reactions known for their high efficiency, specificity, and mild reaction conditions. tcichemicals.comresearchgate.net In this reaction, the azide group of 6-azidohexan-1-ol reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. tcichemicals.comresearchgate.netresearchgate.net
This methodology has been widely employed to link 6-azidohexan-1-ol to various molecules containing an alkyne group. pharmaffiliates.com For instance, it has been used in the synthesis of micheliolide (B1676576) derivatives, where 6-azidohexan-1-ol was reacted with an alkyne-containing compound in the presence of copper(II) sulfate (B86663) and sodium ascorbate (B8700270) (which reduces Cu(II) to the active Cu(I) species). nih.gov The reaction proceeds readily in various solvents, including water, making it suitable for biological applications. tcichemicals.comresearchgate.net Photo-initiated CuAAC has also been explored, allowing for precise spatial and temporal control over the ligation process. polymtl.ca
Key Features of CuAAC with 6-Azidohexan-1-ol:
High Efficiency: The reaction typically proceeds with high yields and few byproducts. tcichemicals.com
Biocompatibility: Can be performed in aqueous environments under mild conditions. tcichemicals.com
Versatility: Applicable to a wide range of alkyne-containing molecules for creating diverse conjugates. pharmaffiliates.comnih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Metal-Free Systems
To circumvent the potential cytotoxicity of copper catalysts in living systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctynol (DIBO) or bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN), which readily reacts with the azide group of 6-azidohexan-1-ol without the need for a metal catalyst. pharmaffiliates.comnih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne.
SPAAC has proven to be a powerful tool for in vivo imaging and bioconjugation due to its excellent bioorthogonality. nih.gov For example, 6-azidohexan-1-ol can be incorporated into biomolecules, which are then labeled with a strained alkyne probe for detection or functional studies. pharmaffiliates.comnih.gov The reaction is highly efficient and selective, proceeding smoothly under physiological conditions.
Comparison of CuAAC and SPAAC:
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (metal-free) |
| Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Kinetics | Generally faster | Can be slower, but rates are enhanced by modifying the cyclooctyne |
| Biocompatibility | Potential cytotoxicity from copper | High, suitable for live-cell applications |
Exploration of Alternative Azide Reactivity: Staudinger Ligation and Derivatives
The Staudinger ligation is another important bioorthogonal reaction for the azide group. nih.gov In this reaction, the azide of 6-azidohexan-1-ol reacts with a specifically engineered triarylphosphine, typically one bearing an ortho-ester group, to form a stable amide bond upon hydrolysis of an intermediate aza-ylide. sigmaaldrich.cnorganic-chemistry.org
This reaction is highly chemoselective and proceeds under mild, aqueous conditions without a catalyst. nih.govsigmaaldrich.cn The Staudinger ligation has been utilized for immobilizing biomolecules and for cell surface engineering. mdpi.comtdl.org While generally slower than click chemistry reactions, its unique mechanism and the stability of the resulting amide linkage make it a valuable alternative for specific applications. nih.gov
Derivatization via the Hydroxyl Functional Group
The primary hydroxyl group of 6-azidohexan-1-ol offers a second site for chemical modification, allowing for the introduction of a wide array of functionalities through well-established reactions. cymitquimica.com
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers. Esterification is typically achieved by reacting 6-azidohexan-1-ol with a carboxylic acid, acyl chloride, or acid anhydride. researchgate.netnih.gov For example, it has been esterified with fullerene-containing carboxylic acids to create crosslinkable materials for organic photovoltaics. researchgate.netresearchgate.net These reactions are often catalyzed by acids or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov
Etherification reactions involve the formation of an ether linkage. This can be accomplished through various methods, such as Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.
These derivatizations are crucial for attaching 6-azidohexan-1-ol to other molecules or surfaces, tailoring its solubility, and synthesizing more complex structures for materials science and biomedical applications. researchgate.netescholarship.org
Examples of Esterification and Etherification Starting Materials:
| Reaction Type | Reagent | Resulting Functional Group |
| Esterification | Carboxylic Acid (R-COOH) + DCC | Ester (R-COO-R') |
| Esterification | Acyl Chloride (R-COCl) | Ester (R-COO-R') |
| Etherification | Alkyl Halide (R-X) + Base | Ether (R-O-R') |
Conversion to Amine Functionality (e.g., 6-Azidohexan-1-amine)
The hydroxyl group of 6-azidohexan-1-ol can be converted into a primary amine, yielding the bifunctional linker 6-azidohexan-1-amine (B1280733). This transformation significantly expands the synthetic utility of the original molecule. A common method to achieve this is through a two-step process involving an initial conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source.
Alternatively, the azide group itself can be reduced to an amine. For instance, in the synthesis of oligo-α-(1-2)-l-fucosides, the azide group of a glycoside derivative of 6-azidohexan-1-ol was reduced to a primary amine via hydrogenolysis. mdpi.com This reaction simultaneously deprotected other parts of the molecule. mdpi.com This dual reactivity allows for selective functionalization at either end of the hexyl chain.
The resulting 6-azidohexan-1-amine is a valuable tool for creating conjugates, for example, by forming amide bonds with carboxylic acids, thereby linking it to proteins or other biomolecules for various applications in glycobiology and drug delivery. mdpi.com
Applications in Bioorthogonal Chemistry and Bioconjugation
Development of Bioorthogonal Probes and Chemical Reporters
The unique properties of 6-azidohexan-1-ol make it a valuable component in the synthesis of specialized probes and chemical reporters for studying biological systems. uni-graz.at The azide (B81097) group is a key bioorthogonal chemical reporter, allowing for the detection of metabolites and post-translational modifications. nih.gov Once incorporated into a target biomolecule, the azide can be tagged with various probes through selective ligation reactions. nih.gov
Researchers utilize 6-azidohexan-1-ol as a precursor to create these tools. For instance, it has been used in the synthesis of probes designed to investigate enzymes like β-glucosidases. uni-graz.at In this context, the 6-azidohexan-1-ol component often acts as a spacer that connects a ligand (which binds to the enzyme's active site) to a reporter tag, such as a fluorophore. uni-graz.at The azide functionality is critical for the subsequent attachment of the reporter tag via click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). orientjchem.orgresearchgate.netorientjchem.org This modular synthesis allows for the creation of a "toolbox" of probes for various applications, including multicolour visualization in cells. dur.ac.uk
Table 1: Examples of Probes and Reporters Synthesized from 6-Azidohexan-1-ol
| Probe/Reporter Type | Target System/Molecule | Purpose of Probe | Research Finding | Citation |
|---|---|---|---|---|
| Ligand-Directed Probe | β-Glucosidases | Enzyme labeling and investigation of ligand-directed chemistry. | Used as a spacer to connect an iminosugar ligand to an electrophilic group for covalent labeling near the enzyme's active site. | uni-graz.at |
| Fluorescent Probes | Plant Peroxisomes | Multicolour visualization and understanding of molecular localization. | Synthesized into a family of nitro-BODIPY probes to selectively label plant peroxisomes. | dur.ac.uk |
| Triazole Derivatives | SARS-CoV-2 Main Protease (Mpro) | Antiviral agent screening. | Acted as a starting material for synthesizing 1,2,3-triazole derivatives via click chemistry to test for docking against the viral protease. | orientjchem.orgresearchgate.netorientjchem.org |
Synthesis of Antibody-Drug Conjugate (ADC) Linkers
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic drug. chemsrc.comchemsrc.com 6-Azidohexan-1-ol, often referred to as Azido-C6-OH in this context, serves as a fundamental building block for creating cleavable linkers used in ADC synthesis. cymitquimica.compharmaffiliates.commedchemexpress.comchemsrc.com
The compound functions as a bifunctional or heterobifunctional linker, where its two functional groups are used to connect the antibody to the potent drug molecule. cymitquimica.comgoogle.com The azide group's ability to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for efficient and stable conjugation. pharmaffiliates.commedchemexpress.com The hydroxyl group can be modified to introduce the point of attachment for the cytotoxic drug. This strategic connection is designed to be stable in circulation but to release the cytotoxic payload upon reaching the target cancer cells. chemsrc.comchemsrc.com Other derivatives, such as 6-Azido-hexylamine, are also employed as cleavable ADC linkers. chemsrc.com
Table 2: Role of 6-Azidohexan-1-ol in ADC Linker Synthesis
| ADC Component | Function | Role of 6-Azidohexan-1-ol | Key Chemistry | Citation |
|---|---|---|---|---|
| Cleavable Linker | Connects antibody to cytotoxic drug; releases drug at target site. | Serves as a precursor and structural component of the linker. | Click Chemistry (CuAAC, SPAAC). | cymitquimica.compharmaffiliates.commedchemexpress.comchemsrc.com |
Site-Specific Labeling of Biomolecules
The ability to attach a probe to a specific location on a biomolecule is crucial for understanding its function and localization. nih.gov 6-Azidohexan-1-ol is instrumental in strategies for the site-specific modification of proteins and nucleic acids. uni-graz.attdl.orgcaltech.eduresearchgate.net The process involves introducing the azide group from 6-azidohexan-1-ol (or a derivative) onto the biomolecule, which then serves as a handle for conjugation with a reporter molecule containing a complementary reactive group, such as an alkyne. nih.gov
This technique has been applied to the site-specific labeling of proteins, including the modification of N-termini. nih.govtdl.org For example, reagents derived from 6-azidohexan-1-ol can react specifically with the N-terminal amine of a protein, introducing an azide group at a single, defined position. nih.gov This azide-labeled protein can then be conjugated to various functional molecules like fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) through a subsequent click reaction. nih.gov This method has been used for imaging proteins in live bacterial cells and for immobilizing proteins on surfaces. tdl.orgcaltech.edu Similarly, it has been used in the development of electrochemical DNA-based sensors by functionalizing surfaces for DNA immobilization. researchgate.net
Table 3: Examples of Site-Specific Labeling Using 6-Azidohexan-1-ol
| Biomolecule | Labeling Strategy | Application | Research Finding | Citation |
|---|---|---|---|---|
| Proteins (e.g., Ribonuclease A) | N-terminal specific azide-labeling via a 6AMPC derivative, followed by CuAAC. | Conjugation of functional molecules (fluorophores, biotin, PEG). | Achieved highly specific N-terminal modification (90%) and subsequent conjugation. | nih.gov |
| Proteins in Bacteria (e.g., Tar, CheA) | Metabolic incorporation of fatty acid surrogates containing an azide group. | Fluorescence imaging of protein localization in live cells. | Enabled site-specific labeling of bacterial proteins with fluorescent small molecules. | caltech.edu |
| DNA | Surface immobilization for biosensors. | Development of electrochemical DNA recognition interfaces. | Used as a starting material to create a surface for the controlled immobilization of DNA probes. | researchgate.net |
Investigation of Ligand-Directed Chemistry in Biological Systems
Ligand-directed chemistry is a powerful technique for the site-specific chemical modification of proteins, often targeting less reactive amino acid side chains without requiring genetic alteration of the protein. uni-graz.at This method uses specially designed chemical probes that are directed to a specific location on a protein by a ligand that binds to it. uni-graz.at 6-Azidohexan-1-ol has been employed as a key building block in the synthesis of such probes. uni-graz.at
In a study focused on β-glucosidases, 6-azidohexan-1-ol was used as a spacer in the synthesis of a ligand-directed benzoyl ester (LDBE) probe. uni-graz.at The probe consists of a ligand (an iminosugar that binds to the β-glucosidase), the spacer derived from 6-azidohexan-1-ol, and a reactive electrophile. The ligand guides the probe to the enzyme's binding site, allowing a nearby nucleophilic amino acid residue to attack the electrophile, resulting in a covalent label. uni-graz.at The azide group on the spacer remains available for subsequent "click" reactions to attach a reporter tag for detection and analysis by mass spectrometry. uni-graz.at This approach provides valuable insights into enzyme mechanisms and the identification of specific amino acid residues in close proximity to the ligand's binding site. uni-graz.at
Table 4: Components of a Ligand-Directed Probe Incorporating 6-Azidohexan-1-ol
| Probe Component | Function | Specific Moiety | Role of 6-Azidohexan-1-ol | Citation |
|---|---|---|---|---|
| Ligand | Binds to the target enzyme to direct the probe. | Iminosugar (e.g., deoxynojirimycin derivative) | Not directly involved. | uni-graz.at |
| Spacer | Connects the ligand to the reactive group and reporter tag. | C6 alkyl chain | Provides the flexible six-carbon chain and the azide handle. | uni-graz.at |
| Reactive Group | Forms a covalent bond with a nearby amino acid residue. | Benzoyl ester | Not directly involved. | uni-graz.at |
| Reporter Handle | Allows for subsequent attachment of a detectable tag. | Azide (-N3) | The azide group itself, provided by the 6-azidohexan-1-ol building block. | uni-graz.at |
Applications in Polymer Science and Advanced Materials
Incorporation into Polymeric Architectures
6-Azidohexan-1-ol serves as a key monomer or modifying agent for creating complex polymeric structures. Its hydroxyl group can act as an initiator for ring-opening polymerization or participate in condensation reactions, while the azide (B81097) group is reserved for post-polymerization modifications or for imparting specific properties to the final polymer.
In the field of energetic materials, 6-Azidohexan-1-ol is utilized as a precursor for introducing energetic azide side-groups onto a polyphosphazene backbone. Polyphosphazenes are a class of polymers with an inorganic phosphorus-nitrogen backbone, which allows for a high degree of chemical flexibility and the potential for high energy density.
The synthesis process often involves the initial preparation of a reactive polymer intermediate, such as poly(dichlorophosphazene), followed by the nucleophilic substitution of the chlorine atoms with the sodium salt of 6-azidohexan-1-ol (the alkoxide). This method allows for precise control over the degree of substitution, enabling the creation of polymers with varying energetic content. For instance, trifluoroethoxy/6-azidohex-1-oxy polyphosphazene can be synthesized, combining the stability of trifluoroethoxy groups with the energetic nature of the azidohexanoxy side chains. mdpi.comdntb.gov.ua This synthetic flexibility is crucial for developing novel energetic polymers that can serve as binders in explosive formulations or as explosives in their own right. mdpi.com The incorporation of the 6-azidohexan-1-ol moiety contributes to a high energy density in the resulting polyphosphazene material. dntb.gov.uanih.gov
Table 1: Synthesis of Azido-Substituted Energetic Polyphosphazene
| Precursor Polymer | Energetic Moiety Source | Resulting Polymer Segment | Key Property |
| Poly(dichlorophosphazene) | 6-Azidohexan-1-ol | 6-azidohex-1-oxy phosphazene | Energetic |
| Poly[bis(trifluoroethoxy)phosphazene] | Alkoxide of 6-Azidohexan-1-ol | 6-azidohex-1-oxy phosphazene | Energetic |
Amphiphilic block copolymers (ABCs) are macromolecules composed of distinct hydrophilic and hydrophobic blocks. nih.gov In aqueous solutions, they self-assemble into core-shell nanostructures, such as micelles or polymersomes, which can encapsulate therapeutic agents. nih.govnih.gov These systems are extensively studied for drug delivery applications due to their ability to solubilize hydrophobic drugs and alter their pharmacokinetic profiles. nih.govresearchgate.net
6-Azidohexan-1-ol is a valuable tool in the synthesis of such advanced copolymers. It functions as a "click chemistry" reagent, containing an azide group that can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. pharmaffiliates.com This allows for the efficient and specific conjugation of different polymer blocks or the attachment of targeting ligands to the surface of self-assembled nanoparticles. nih.govsigmaaldrich.com For example, a polymer block can be synthesized with a terminal alkyne group, which is then "clicked" to an azide-functionalized block derived from 6-azidohexan-1-ol. This modular approach provides a high degree of control over the final copolymer architecture, which is essential for tailoring the drug release profile and targeting capabilities of the delivery system. nih.gov
Biodegradable polyesters, such as poly(ε-caprolactone) (PCL) and polylactic acid (PLA), are widely used in biomedical applications due to their biocompatibility and degradability. tcichemicals.com However, their utility can be expanded by introducing functional groups onto the polymer backbone. researchgate.net Functionalization allows for the fine-tuning of properties like hydrophilicity and biodegradation rate, and provides sites for attaching bioactive molecules. researchgate.net
6-Azidohexan-1-ol can be used to introduce azide functionalities into these polyesters. The primary alcohol group of 6-azidohexan-1-ol can act as an initiator for the ring-opening polymerization (ROP) of lactones like ε-caprolactone. This process results in a polyester chain with a terminal 6-azidohexyl group. The presence of the azide moiety on the polyester chain then opens up possibilities for post-polymerization modification using click chemistry. mdpi.com This strategy allows for the covalent attachment of drugs, peptides, or other polymers to the biodegradable polyester, creating advanced biomaterials for tissue engineering and controlled drug release.
Table 2: Functionalization of Poly(ε-caprolactone) using 6-Azidohexan-1-ol
| Polymerization Method | Role of 6-Azidohexan-1-ol | Resulting Polymer | Introduced Functionality | Potential Application |
| Ring-Opening Polymerization (ROP) | Initiator | PCL with terminal 6-azidohexyl group | Azide (-N₃) | Click chemistry modifications |
Fabrication of Photoresponsive Materials
Photoresponsive polymers are materials that change their chemical or physical properties upon exposure to light. specificpolymers.com This property is achieved by incorporating a photoresponsive functional group, or chromophore, into the polymer structure. specificpolymers.com The azide group (-N₃) is a well-known photoactive moiety.
When exposed to ultraviolet (UV) light, the azide group in 6-Azidohexan-1-ol can decompose to form a highly reactive nitrene intermediate, releasing nitrogen gas in the process. mdpi.comnih.gov This nitrene species can then undergo various reactions, most notably insertion into C-H bonds of nearby polymer chains. nih.govthermofisher.com If 6-Azidohexan-1-ol is incorporated into a polymer matrix, this photo-induced reaction leads to the formation of covalent cross-links between polymer chains. nih.gov This photo-crosslinking can dramatically alter the material's properties, such as increasing its mechanical strength and thermal stability, or changing its solubility. nih.gov This makes 6-azidohexan-1-ol a useful additive or comonomer for creating photopatternable materials, photoresists, and other light-sensitive systems. mdpi.com
Surface Modification and Functional Coating Development
Modifying the surface chemistry of a material is crucial for controlling its interfacial properties, such as wettability, adhesion, and biocompatibility. 6-Azidohexan-1-ol is a versatile molecule for surface modification due to its bifunctionality. The hydroxyl group provides a means to anchor the molecule to a substrate, while the azide group presents a reactive handle for subsequent functionalization.
The azide group is particularly useful for surface modification via "click chemistry". mdpi.compoly-an.de Surfaces functionalized with azides can be readily reacted with molecules bearing alkyne groups in a highly specific and efficient manner. nih.govkit.edu This allows for the creation of well-defined and densely functionalized surfaces for applications in biosensors, microarrays, and biocompatible coatings.
Covalent immobilization ensures the stable and robust attachment of molecules to a surface, which is critical for the performance of many biomedical devices and analytical platforms. researchgate.net 6-Azidohexan-1-ol facilitates covalent immobilization through two primary mechanisms.
First, a substrate can be functionalized with 6-azidohexan-1-ol, typically by reacting its hydroxyl group with complementary functionalities on the surface (e.g., carboxylic acids, isocyanates). This creates an azide-terminated surface. Subsequently, alkyne-containing biomolecules, dyes, or polymers can be permanently attached to this surface using the highly reliable copper-catalyzed or strain-promoted azide-alkyne click reaction. kit.edunih.gov
Second, the photoreactive nature of the azide group itself can be used for immobilization. nih.gov A polymer or other material can be coated onto a surface that has been pre-treated with an azide-containing molecule like 6-azidohexan-1-ol. Upon UV irradiation, the generated nitrene will react with C-H bonds in the overlying material, forming a direct covalent link and permanently immobilizing it onto the substrate. nih.gov This method is particularly useful for immobilizing polymers that lack other reactive functional groups.
Control of Surface Properties via Azide-Alkyne Conjugation
The functionalization of polymer surfaces to precisely control their properties is a cornerstone of advanced materials science. The introduction of specific chemical moieties onto a polymer substrate can dramatically alter its interaction with the external environment, influencing characteristics such as wettability, biocompatibility, and adhesion. Among the most powerful and versatile methods to achieve this is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." nih.govresearchgate.net The compound 6-Azidohexan-1-ol serves as an exemplary bifunctional linker in this process. Its terminal hydroxyl group can be used to graft it onto a polymer backbone, while its azide terminus provides a reactive handle for the subsequent covalent attachment of a wide array of alkyne-modified molecules. nih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne. nih.gov This bio-orthogonal reaction proceeds with high yield under mild conditions, making it ideal for modifying sensitive polymer surfaces without altering their bulk properties. researchgate.net By anchoring 6-Azidohexan-1-ol to a polymer, the surface becomes a platform ready for "clicking" on molecules that will impart the desired surface characteristics.
Modulating Wettability
Wettability, a measure of a liquid's ability to maintain contact with a solid surface, is a critical property for applications ranging from biomedical devices to microfluidics. This property is fundamentally governed by the chemistry of the surface. The presence of an azide-terminated monolayer significantly influences the surface energy and, consequently, its interaction with water.
Research on self-assembled monolayers (SAMs) on gold surfaces provides quantitative insight into how terminal functional groups dictate wettability, measured by the water contact angle. A higher contact angle indicates a more hydrophobic (water-repelling) surface, while a lower contact angle signifies a more hydrophilic (water-attracting) surface.
An entirely azide-terminated surface presents a moderately hydrophobic character, with a reproducible water contact angle of 77°. nih.gov This is intermediate between the highly hydrophobic nature of a methyl-terminated surface (contact angle ~110°) and the highly hydrophilic character of an acid- or alcohol-terminated surface (contact angle ~15°). nih.gov By creating mixed monolayers with varying ratios of azide-terminated molecules to other functional molecules, the surface wettability can be finely tuned. nih.gov For instance, a mixed monolayer of azidoundecanethiol and octanethiol with a surface composition of approximately 32% azide is predicted to have a contact angle of 83°. nih.gov This principle allows for the precise engineering of surface hydrophobicity by controlling the density of azide groups presented on the surface.
| Surface Terminus | Water Contact Angle (°) | Surface Character |
|---|---|---|
| Methyl (-CH3) | ~110 | Hydrophobic |
| Azide (-N3) | 77 | Moderately Hydrophobic |
| Acid/Alcohol (-COOH/-OH) | ~15 | Hydrophilic |
Data derived from studies on self-assembled monolayers, illustrating the impact of terminal functional groups on surface wettability. nih.gov
Enhancing Biocompatibility and Creating Bioactive Surfaces
In the biomedical field, controlling the interaction between a material and biological systems is paramount. Unwanted protein adsorption and cell adhesion can lead to device failure or adverse biological responses. Azide-alkyne conjugation offers a robust method to create low-fouling or "non-stick" surfaces. For example, an alkyne-functionalized polymer surface can be modified by clicking on an azide-containing zwitterionic polymer, such as poly(sulfobetaine methacrylate) (pSBMA). mdpi.com This process has been shown to significantly increase the wettability of the surface and effectively inhibit cell adhesion and protein adsorption. mdpi.com
The versatility of this approach extends to the creation of bioactive surfaces designed to promote specific cellular interactions. By conjugating alkyne-modified biomolecules—such as peptides, carbohydrates, or growth factors—to an azide-functionalized polymer surface, materials can be tailored to support cell attachment, proliferation, and differentiation. This precise control over the surface's biochemical landscape is critical for applications in tissue engineering and regenerative medicine.
Research Findings on Surface Modification
Detailed studies have demonstrated the successful application of azide-alkyne click chemistry for surface functionalization. In one study, an alkyne-functionalized poly-(p-xylylene) coating was conjugated with an azide-containing sulfobetaine polymer. The success of the conjugation was confirmed by X-ray Photoelectron Spectroscopy (XPS), which detected the appearance of sulfur and nitrogen atoms characteristic of the clicked polymer. mdpi.com
| Sample | Nitrogen (N 1s %) | Sulfur (S 2p %) |
|---|---|---|
| Alkyne-PPX (Control) | 0 | 0 |
| Alkyne-PPX + pSBAz (0.1 mg/mL) | 1.5 ± 0.2 | 1.4 ± 0.1 |
| Alkyne-PPX + pSBAz (1 mg/mL) | 1.8 ± 0.1 | 1.7 ± 0.1 |
Surface elemental composition of an alkyne-functionalized polymer before and after conjugation with an azide-containing polymer (pSBAz), demonstrating successful surface modification via click chemistry. mdpi.com
This covalent modification resulted in a stable coating that effectively resisted the attachment of cells and proteins, highlighting the power of this strategy for creating advanced biomaterials. mdpi.com Similarly, other research has used tensiometry to confirm changes in surface properties, such as an increase in hydrophobicity, after clicking molecules onto a functionalized cotton surface. researchgate.net These findings underscore the reliability and versatility of using azide-alkyne conjugation, facilitated by linkers like 6-Azidohexan-1-ol, to precisely engineer the surface properties of polymers for a wide range of advanced applications.
Applications in Glycoscience and Glycoconjugate Research
Synthesis of Complex Oligosaccharides as Diagnostic Tools
The unique structural features of 6-azidohexan-1-ol make it an invaluable component in the chemical synthesis of complex oligosaccharides. These synthetic glycans are instrumental in developing diagnostic tools for various diseases, including parasitic infections like schistosomiasis.
Preparation of Schistosome-Derived Oligofucosides
Schistosomiasis, a major neglected tropical disease, is caused by parasitic trematodes of the genus Schistosoma. researchgate.net The parasite expresses a diverse array of glycans that are recognized by the host's immune system, making them prime targets for diagnostic and vaccine development. researchgate.netnih.gov Among these are unique α-(1-2)-linked oligofucosides, which are challenging to obtain in sufficient purity and quantity from natural sources. researchgate.netnih.gov
Synthetic chemistry provides a solution to this problem. In the synthesis of these diagnostically relevant oligofucosides, 6-azidohexan-1-ol is employed as a linker molecule. researchgate.netmdpi.com This linker is introduced at the reducing end of the growing oligosaccharide chain. researchgate.netnih.gov The primary alcohol of 6-azidohexan-1-ol acts as a glycosyl acceptor, forming a glycosidic bond with a fucosyl donor. researchgate.netnih.gov The terminal azide (B81097) group provides a handle for subsequent conjugation to carrier proteins or for immobilization on surfaces. researchgate.netembopress.org
One synthetic strategy involves the transformation of a thioglycoside donor into an imidate, which then reacts with 6-azidohexan-1-ol to install the linker. mdpi.comnih.gov For instance, a fucoside equipped with the 6-azidohexan-1-ol spacer was synthesized in a 63% yield. nih.gov In another approach, condensation of 6-azidohexan-1-ol with an imidate donor yielded the spacer-equipped fucoside in 70% yield. nih.gov These spacer-equipped fucosides serve as crucial building blocks for the elongation of the oligofucoside chain. researchgate.netmdpi.com
The resulting synthetic oligofucosides, varying in length, have been used to probe antibody responses in sera from individuals infected with Schistosoma mansoni. researchgate.netmdpi.comnih.gov These studies have revealed that the length of the oligofucoside chain influences antibody binding, with longer chains showing stronger recognition. researchgate.netmdpi.com This highlights the importance of having access to well-defined, synthetic glycans for understanding the immune response to schistosomiasis and for developing improved diagnostic reagents.
Development of Glycan Arrays for Antibody Binding Studies
Glycan microarrays are powerful tools for high-throughput analysis of carbohydrate-protein interactions. nih.govinnopsys.com These arrays consist of a library of glycans immobilized on a solid support, allowing for the simultaneous screening of interactions with antibodies, lectins, or even whole cells. innopsys.comresearchgate.netzbiotech.com The development of these arrays relies on the ability to chemically synthesize and attach a wide variety of glycan structures to the array surface.
6-Azidohexan-1-ol plays a critical role in this process by serving as a linker to attach the synthetic glycans to the microarray slide. mdpi.comnih.gov The azide group of the linker can be readily modified, for example, through a Staudinger ligation or click chemistry, to form a stable covalent bond with a suitably functionalized surface. nih.gov
In the context of schistosomiasis research, synthetic oligofucosides functionalized with a 6-azidohexan-1-ol linker have been used to construct glycan arrays. mdpi.comnih.gov These arrays were then used to evaluate the binding of antibodies from the sera of infected individuals. nih.gov The results from these microarray experiments corroborated findings from other immunoassays, such as ELISA, demonstrating that antibody binding is dependent on the length of the oligofucoside chain. researchgate.netmdpi.com This technology provides a sensitive and high-throughput platform for identifying specific glycan epitopes that are recognized by the immune system during infection, which is crucial information for the design of new diagnostics and vaccines. innopsys.com
Table 1: Application of 6-Azidohexan-1-ol in Glycan Array Development
| Application Area | Role of 6-Azidohexan-1-ol | Key Research Finding |
| Schistosomiasis Diagnostics | Linker for immobilization of synthetic oligofucosides on microarray surfaces. mdpi.comnih.gov | Antibody binding from infected patient sera is dependent on the length of the oligofucoside chain. researchgate.netmdpi.com |
| General Glycan-Protein Interaction Studies | Provides a versatile linker for attaching a wide range of synthetic glycans to array surfaces. nih.gov | Enables high-throughput screening of carbohydrate-binding proteins and antibodies. innopsys.comresearchgate.net |
Design and Synthesis of Iminosugar-Based Probes
Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, the enzymes that cleave glycosidic bonds. uni-graz.at By incorporating a linker such as 6-azidohexan-1-ol, these iminosugar inhibitors can be converted into versatile chemical probes.
Investigation of Glycosidase Enzyme Activity and Inhibition
Activity-based probes (ABPs) are powerful tools for studying enzyme function directly in complex biological systems. nih.gov These probes typically consist of a recognition element (in this case, an iminosugar), a reactive group for covalent modification of the enzyme's active site, and a reporter tag for detection. nih.gov 6-Azidohexan-1-ol can be used to connect the iminosugar core to a reporter tag or to a reactive group.
Research has focused on the design and synthesis of iminosugar-based probes to investigate the activity of β-glucosidases, a class of enzymes implicated in various physiological and pathological processes. uni-graz.at For example, derivatives of NAG-thiazoline, an inhibitor of β-N-acetylhexosaminidases, have been synthesized with modifications at the C-6 position. mdpi.comresearchgate.net In one study, C-6-azido-NAG-thiazoline was the only derivative that showed inhibitory activity against the tested enzymes. mdpi.comresearchgate.net This suggests that the azide group itself, or its potential for further functionalization, is compatible with binding to the active site of these enzymes.
The synthesis of these probes often involves the coupling of an iminosugar derivative with 6-azidohexan-1-ol. The resulting azido-functionalized iminosugar can then be used in "click" chemistry reactions to attach fluorescent dyes or other reporter groups, facilitating the detection and visualization of active glycosidases.
Studies on Pharmacological Chaperones for Lysosomal Storage Diseases
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes. embopress.orgmdpi.com This deficiency leads to the accumulation of undigested macromolecules within the lysosome, resulting in cellular dysfunction. mdpi.com Many LSDs are caused by mutations that lead to misfolding and premature degradation of the enzyme. mdpi.comnih.gov
Pharmacological chaperone therapy (PCT) is an emerging treatment strategy for certain LSDs. embopress.orgnih.gov This approach uses small molecules, often competitive inhibitors of the target enzyme, to bind to the misfolded protein, stabilize its conformation, and facilitate its proper trafficking to the lysosome. embopress.orgnih.gov
Iminosugars are a prominent class of compounds being investigated as pharmacological chaperones. uni-graz.at The development of iminosugar-based probes is crucial for understanding the mechanism of action of these chaperones. By attaching a linker like 6-azidohexan-1-ol to an iminosugar, researchers can create tools to study the binding of the chaperone to the mutant enzyme and its effect on enzyme trafficking and activity.
For instance, multivalent iminosugar architectures have been synthesized to investigate their potential as inhibitors and chaperones for N-acetylgalactosamine-6-sulfatase (GALNS), the enzyme deficient in Morquio A syndrome. mdpi.com While this specific study did not use 6-azidohexan-1-ol directly in the final multivalent structures, the synthetic schemes often involve intermediates where such a linker could be incorporated to attach the iminosugar units to a central scaffold. mdpi.com The azide functionality of 6-azidohexan-1-ol is particularly useful for this purpose, as it allows for the efficient construction of multivalent probes via click chemistry.
Glycosylation Methodologies Utilizing 6-Azidohexan-1-ol as an Acceptor
In the synthesis of complex oligosaccharides and glycoconjugates, the formation of the glycosidic bond is the most critical step. This reaction involves a glycosyl donor, which carries a leaving group at the anomeric position, and a glycosyl acceptor, which is typically an alcohol. 6-Azidohexan-1-ol, with its primary alcohol, serves as an excellent glycosyl acceptor in these reactions. nih.govresearchgate.netresearchgate.net
The use of 6-azidohexan-1-ol as an acceptor allows for the introduction of a functionalizable linker at the reducing end of a glycan. This is a key strategy for the synthesis of neoglycoconjugates, where the carbohydrate moiety is attached to a non-carbohydrate component.
Several glycosylation methods have been shown to be effective with 6-azidohexan-1-ol as the acceptor. For example, N-iodosuccinimide (NIS) and triflic acid have been used to promote the glycosylation of a thioglycoside donor with 6-azidohexan-1-ol, affording the desired product in a 76% yield. researchgate.netresearchgate.net In another example, TMSI was used to activate an imidate donor for reaction with 6-azidohexan-1-ol, resulting in the formation of the glycosidic bond. researchgate.netnih.gov Furthermore, visible-light-promoted O-glycosylation with a thioglycoside donor has also been successfully applied using 6-azidohexan-1-ol as the acceptor. researchgate.net
The compatibility of 6-azidohexan-1-ol with a range of glycosylation conditions, including those that are mild and orthogonal to other functional groups, underscores its utility in modern carbohydrate chemistry. The resulting azido-functionalized glycosides are stable intermediates that can be carried through multiple synthetic steps before the azide group is used for conjugation.
Table 2: Glycosylation Reactions with 6-Azidohexan-1-ol as Acceptor
| Glycosyl Donor Type | Promoter/Conditions | Product Yield |
| Thioglycoside | N-Iodosuccinimide (NIS), Triflic Acid | 76% |
| Imidate | Trimethylsilyl iodide (TMSI) | 63-70% |
| Thioglycoside | Visible light, Umemoto's reagent | Moderate to high |
Applications in Nanotechnology and Supramolecular Chemistry
Functionalization of Nanoparticles
The surface modification of nanoparticles is crucial for tailoring their physical properties and biological interactions. 6-Azidohexan-1-ol provides a reliable method for introducing a reactive azide (B81097) handle onto nanoparticle surfaces, enabling subsequent conjugation with other molecules through click chemistry.
In the field of biosensing, gold nanoparticles (AuNPs) are widely used due to their unique optical properties, particularly their strong surface plasmon resonance (SPR). researchgate.net The functionalization of these nanoparticles is key to their application in detecting specific biomolecules. researchgate.netnih.gov 6-Azidohexan-1-ol is an important reagent in this process, typically after conversion to its corresponding thiol, 6-azidohexane-1-thiol.
The thiol group forms a strong, self-assembled monolayer (SAM) on the gold surface, orienting the molecule so that the terminal azide group is exposed to the surrounding environment. escholarship.org This azide-terminated surface acts as a platform for the covalent attachment of alkyne-modified biorecognition elements, such as DNA strands, aptamers, or proteins, via the CuAAC reaction. escholarship.orgnih.gov This "click" approach creates a stable and specific bioconjugate, essential for developing sensitive and selective biosensors. researchgate.net For instance, AuNPs functionalized in this manner can be used to significantly enhance the signal in SPR-based biosensors, allowing for the detection of cancer markers like carcinoembryonic antigen (CEA) at very low concentrations. nih.gov
| Component | Derivative Used | Function | Application Principle |
|---|---|---|---|
| Gold Nanoparticle (AuNP) | N/A | Signal transducer (optical properties) | Provides a surface for functionalization and signal generation (e.g., SPR). researchgate.net |
| Linker Molecule | 6-azidohexane-1-thiol | Surface modification | Forms a self-assembled monolayer on the AuNP, exposing azide groups. escholarship.org |
| Biorecognition Element | Alkyne-modified aptamer/antibody | Target binding | Specifically binds to the target analyte (e.g., a protein or biomarker). nih.gov |
| Conjugation Chemistry | N/A | Covalent attachment | The azide on the linker reacts with the alkyne on the biorecognition element via click chemistry to form a stable triazole linkage. researchgate.net |
While 6-Azidohexan-1-ol is not typically used to synthesize copper nanoparticles (CuNPs), it plays a crucial role as a model substrate for evaluating the catalytic performance of newly developed CuNP systems. semanticscholar.orgorientjchem.org The CuAAC reaction is a primary application for copper catalysts, and researchers use the reaction between 6-Azidohexan-1-ol and a model alkyne to benchmark the efficiency, reusability, and substrate scope of their catalysts. researchgate.netorientjchem.org
In a typical experiment, various supported CuNPs—such as those immobilized on charcoal, silica (B1680970), or polymers—are used to catalyze the cycloaddition of 6-Azidohexan-1-ol and an alkyne like hex-5-yn-1-ol or phenylacetylene. semanticscholar.orgresearchgate.net Key findings from these studies include:
High Efficiency in Water: Many modern CuNP catalysts are designed to be effective in environmentally benign solvents like water, and 6-Azidohexan-1-ol serves as a reliable substrate to test this capability. semanticscholar.orgorientjchem.orgorientjchem.org
Catalyst Reusability: The stability and reusability of the CuNP catalyst are often tested over several reaction cycles using 6-azidohexan-1-ol, which is crucial for developing sustainable and economical processes. semanticscholar.org
Regioselectivity: The reaction consistently yields the 1,4-disubstituted 1,2,3-triazole regioisomer, confirming the high fidelity of the CuNP-catalyzed click reaction. orientjchem.org
| CuNP Catalyst System | Model Alkyne Substrate | Solvent | Key Research Finding | Reference |
|---|---|---|---|---|
| Cu/Al₂O₃ | Not Specified | Water | Catalyst was effective for one-pot CuAAC reactions and could be reused up to four times. | semanticscholar.org |
| Cu₂O-NPs (PVP coated) | Hex-5-yn-1-ol | Water | Demonstrated high efficiency for both aliphatic and aromatic azides and alkynes under aerobic conditions. | semanticscholar.org |
| CuNPs (from plasma arc discharge) | Various alkynes | Water | Successfully synthesized novel 1,2,3-triazole derivatives at room temperature with good yields (e.g., 85% for one derivative). | orientjchem.orgorientjchem.org |
| CuNPs on Activated Carbon | Not Specified | Water | Catalyst was reusable and effective in multicomponent synthesis of 1,2,3-triazoles. | semanticscholar.org |
| Cellulose Supported CuI NPs | Not Specified | Water | Highly efficient and recyclable catalyst for one-pot, three-component synthesis of triazoles. | semanticscholar.org |
Assembly of Dendritic and Multivalent Nanocarriers
Dendrimers and other multivalent scaffolds are highly branched, nanometer-sized molecules with significant potential in biomedicine, particularly for drug delivery. csic.esmdpi.com 6-Azidohexan-1-ol is a valuable building block in the modular synthesis of these complex architectures. Its bifunctionality allows it to be incorporated into dendritic structures to provide a reactive azide group for further functionalization via click chemistry. unizar.esresearchgate.net
One synthetic strategy involves attaching 6-azidohexan-1-ol to a core molecule through its hydroxyl group, creating a dendron with a reactive azide at its focal point. unizar.es This azido-terminated dendron can then be "clicked" onto a multifunctional core or another molecule. For example, bis-MPA based dendrons have been synthesized with a 6-azidohexan-1-ol linker at the core, preparing them for subsequent CuAAC reactions to build larger, more complex structures. unizar.es
In another approach, 6-azidohexan-1-ol is used to introduce the azide functionality onto a therapeutic or imaging agent. This modified agent can then be attached to the periphery of a pre-formed multivalent scaffold armed with alkyne groups. Research has shown the successful conjugation of azido-functionalized iminosugars and carbohydrates to trivalent, hexavalent, and nonavalent scaffolds using CuAAC to create potential enzyme stabilizers for treating lysosomal storage diseases. mdpi.com The synthesis of 6-azidohexan-1-ol is a frequently reported preliminary step in the creation of these advanced nanocarriers. unizar.esunizar.es
| Dendritic System | Role of 6-Azidohexan-1-ol | Synthetic Strategy | Resulting Structure | Reference |
|---|---|---|---|---|
| bis-MPA Dendrons | Focal point functionalization | The hydroxyl group of 6-azidohexan-1-ol is esterified to the carboxylic acid of a bis-MPA acetal. | A first-generation dendron with a terminal azide group, ready for click chemistry. | unizar.es |
| Multivalent Iminosugar Scaffolds | Functionalization of the bioactive unit | Used to prepare an azido-functionalized molecule (e.g., an iminosugar with a C6-azide linker). | The azido-unit is "clicked" onto an alkyne-armed multivalent scaffold (dendrimer). | mdpi.com |
| Poly(aminoester) Dendrimers | Component of the azido-bearing core | Synthesized from 6-bromohexan-1-ol, it serves as a fundamental building block for creating azido-functionalized units. | Used in the convergent synthesis of dendrimers via click chemistry. | researchgate.net |
Construction of Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. "Click chemistry" is a powerful tool in this field for covalently synthesizing the individual components that will later self-assemble. 6-Azidohexan-1-ol, with its reactive azide group, is frequently used to prepare these molecular building blocks. chemie-brunschwig.ch
Its application is particularly notable in the synthesis of mechanically interlocked molecules like rotaxanes (in which a linear "thread" is trapped within a macrocyclic "ring") and catenanes (interlocked rings). The azide group of 6-azidohexan-1-ol can be used to attach a bulky "stopper" group to the end of a linear molecule after it has been threaded through a macrocycle, preventing it from slipping out and thus forming a stable rotaxane. chemie-brunschwig.ch
Similarly, in host-guest systems, 6-azidohexan-1-ol can be used to functionalize either a host (e.g., a cyclodextrin (B1172386) or calixarene) or a guest molecule. This allows for the subsequent attachment of other functionalities, such as fluorophores for sensing applications or polymers for creating responsive materials. For example, azido-functionalized perylenediimides, prepared using a similar azido-alcohol, have been developed as versatile building blocks for creating larger supramolecular structures through CuAAC reactions. researchgate.net The reliability of the click reaction allows for the efficient and modular construction of these intricate assemblies. researchgate.net
| Supramolecular System | Component | Role of 6-Azidohexan-1-ol | Principle |
|---|---|---|---|
| Rotaxane | Thread/Stopper | Provides an azide handle on the thread molecule. | After threading the azido-terminated molecule through a macrocycle, a bulky, alkyne-functionalized stopper is "clicked" on, trapping the ring. chemie-brunschwig.ch |
| Host-Guest Complex | Host or Guest Molecule | Functionalizes one component with an azide group. | The azide allows the host or guest to be covalently linked to another unit (e.g., a polymer, surface, or reporter molecule) via click chemistry. |
| Self-Assembled Monolayer | Surface Anchor | Precursor to 6-azidohexane-1-thiol. | Creates an azide-terminated surface that can capture alkyne-functionalized guest molecules from solution. escholarship.org |
Mechanistic Investigations and Reaction Pathway Analysis
Elucidation of Click Chemistry Reaction Mechanisms (e.g., CuAAC, SPAAC)
The azide (B81097) group of 6-azidohexan-1-ol is primarily utilized in cycloaddition reactions, famously categorized under the "click chemistry" paradigm. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent examples.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, such as 6-azidohexan-1-ol. nobelprize.org The reaction is not a concerted process but proceeds through a stepwise mechanism involving copper acetylide intermediates. thieme-connect.de While the precise mechanism can be influenced by ligands and reaction conditions, a general consensus points to a catalytic cycle involving either mononuclear or binuclear copper species. rsc.org
The cycle typically begins with the formation of a copper(I) acetylide from the terminal alkyne. The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-triazolide intermediate. Subsequent protonolysis releases the stable 1,2,3-triazole product and regenerates the copper(I) catalyst. chemrxiv.org
Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetics of the CuAAC pathway. Studies on model systems reveal that binuclear copper complexes can offer a lower activation energy pathway compared to mononuclear species, suggesting that cooperative catalysis is a key feature. rsc.org The activation energies are influenced by the nature of the ligands coordinated to the copper center.
| Ligand Type | Pathway | Activation Energy (kcal/mol) in Toluene |
| Diimine (L1) | Mononuclear | 15.1 |
| Diimine (L1) | Binuclear | 7.6 |
| Diimine (L2) | Mononuclear | 12.9 |
| Diimine (L2) | Binuclear | 8.8 |
| Phosphorus (L5) | Mononuclear | 13.0 |
| Phosphorus (L5) | Binuclear | 9.3 |
| Table 1: Comparison of DFT-calculated activation energies for mononuclear vs. binuclear CuAAC pathways with different ligand types. The data suggests a general preference for the binuclear mechanism. Data sourced from computational studies on model systems. rsc.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In contrast to CuAAC, SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne (B158145) to accelerate the cycloaddition with an azide. nobelprize.org The mechanism is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition. thieme-connect.dewikipedia.org This bioorthogonal reaction is particularly useful for applications in biological systems where the cytotoxicity of a copper catalyst is a concern. nobelprize.orgwikipedia.org
The reactivity in SPAAC is governed by the structure of both the cyclooctyne and the azide. The rate of reaction increases with the strain energy of the cyclooctyne. thieme-connect.de Furthermore, the electronic properties of the azide play a role; electron-deficient aryl azides can react faster with certain cyclooctynes through an inverse-electron-demand mechanism. thieme-connect.denih.gov For a simple primary alkyl azide like 6-azidohexan-1-ol, the reaction proceeds via a normal-electron-demand pathway, where the azide acts as the 1,3-dipole. nih.gov Kinetic studies on model systems provide insight into the reaction rates applicable to 6-azidohexan-1-ol.
| Cyclooctyne | Azide | Rate Constant (k) in CH₃CN:H₂O |
| DBCO | Benzyl Azide | 0.24 M⁻¹s⁻¹ |
| BCN | Benzyl Azide | 0.07 M⁻¹s⁻¹ |
| DBCO | Phenyl Azide | 0.033 M⁻¹s⁻¹ |
| BCN | Phenyl Azide | 0.2 M⁻¹s⁻¹ |
| DIBO (alcohol) | Benzyl Azide | ~2 orders of magnitude > cyclooctyne |
| DIBO (ketone) | Benzyl Azide | 3x faster than DIBO (alcohol) |
| Table 2: Second-order rate constants for SPAAC reactions between various cyclooctynes and azides. Benzyl azide serves as a relevant model for the reactivity of the primary azide in 6-azidohexan-1-ol. nih.govnih.gov (DBCO: Dibenzocyclooctyne, BCN: Bicyclo[6.1.0]nonyne, DIBO: 4-Dibenzocyclooctynol) |
Studies on Radical Additions and Cascade Reactions (e.g., 1,2-Carboimination)
The azide group in 6-azidohexan-1-ol can participate in radical reactions, offering pathways distinct from cycloadditions. Recent advances have explored visible-light-mediated cascade reactions to construct complex molecules.
A notable example is the 1,2-carboimination of alkenes, which can be used to synthesize complex 1,6-amino alcohols. chemrxiv.org While the conventional synthesis of simple 6-aminohexan-1-ol involves the reduction of 6-azidohexan-1-ol, this radical cascade provides a method for more elaborate structures. chemrxiv.org The proposed mechanism is initiated by a photocatalyst, which triggers the homolytic cleavage of an N-O bond in a bifunctional reagent. This is followed by a cascade of steps including the extrusion of small molecules (like carbon dioxide and acetonitrile), a 1,5-hydrogen atom transfer (HAT) to generate a transient C(sp³)-centered radical, and subsequent Giese-type radical additions to an alkene. chemrxiv.org
Other studies on alkyl azides have revealed intramolecular amination reactions that proceed through selective C(sp³)–H and C–C bond cleavage. nih.gov These transformations, which can yield cyclic imines and tertiary amines, operate through a carbocation mechanism rather than involving metal nitrene intermediates. The process is typically initiated by oxidation of the alkyl azide, generating a cation that is then attacked intramolecularly by the azide group. nih.gov These studies highlight the versatility of the azide moiety in alkyl azides like 6-azidohexan-1-ol to engage in diverse, non-cycloaddition reaction pathways.
Kinetics and Thermodynamics of Azide-Alcohol Transformations
The synthesis and subsequent conversion of the functional groups in 6-azidohexan-1-ol are governed by fundamental kinetic and thermodynamic principles.
Synthesis of 6-Azidohexan-1-ol
The most common synthesis of 6-azidohexan-1-ol involves the nucleophilic substitution of a 6-halo-1-hexanol (e.g., 6-chlorohexan-1-ol or 6-bromohexan-1-ol) with an azide salt, such as sodium azide. csic.esacs.org This reaction proceeds via a classic Sₙ2 mechanism, where the azide ion acts as the nucleophile.
Alternatively, the direct conversion of an alcohol to an azide can be achieved under Mitsunobu-type conditions or using activating agents. organic-chemistry.orggoogle.com For instance, using diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the conversion of alcohols to azides with inversion of stereochemistry, consistent with an Sₙ2 pathway. google.comgoogle.com Kinetically, these reactions are often efficient, with some one-pot procedures using phosphate (B84403) activation achieving completion within hours at room temperature. organic-chemistry.org The rate of displacement can be influenced by the electronic properties of the substrate. google.com
Reduction of the Azide Group
Analytical Techniques in the Characterization of 6 Azidohexan 1 Ol and Its Conjugates
Spectroscopic Characterization (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)
Infrared (IR) Spectroscopy is primarily used to identify the characteristic azide (B81097) functional group. The azide moiety (–N₃) exhibits a strong and sharp absorption band due to its asymmetric stretching vibration. This peak is typically observed in the range of 2100-2090 cm⁻¹. The presence of the hydroxyl group (–OH) is also confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibration. unizar.es
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon and proton environments within the molecule.
¹H NMR spectroscopy is used to confirm the number and connectivity of hydrogen atoms. The spectrum of 6-azidohexan-1-ol shows distinct signals for the methylene (B1212753) protons along the hexyl chain. For instance, the triplet corresponding to the protons on the carbon adjacent to the azide group (α-to-N₃) and the triplet for the protons on the carbon adjacent to the hydroxyl group (α-to-OH) appear at characteristic chemical shifts.
¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom in the molecule. A key diagnostic signal is the peak for the carbon atom directly bonded to the azide group, which typically appears around 51 ppm. unizar.es The carbon attached to the hydroxyl group also has a characteristic shift.
The following table summarizes typical spectroscopic data for 6-azidohexan-1-ol.
| Technique | Functional Group/Atom | Characteristic Signal/Shift |
| IR Spectroscopy | Azide (N₃) stretch | ~2100 cm⁻¹ (strong, sharp) unizar.es |
| Hydroxyl (O-H) stretch | ~3300 cm⁻¹ (broad) | |
| ¹³C NMR | C-N₃ | ~51 ppm unizar.es |
| C-OH | ~62 ppm | |
| ¹H NMR | H-C-N₃ | ~3.25 ppm (triplet) |
| H-C-OH | ~3.64 ppm (triplet) |
Note: Exact chemical shifts (ppm) in NMR can vary slightly depending on the solvent and experimental conditions.
Chromatographic Purification and Analysis (e.g., Flash Column Chromatography, High-Performance Liquid Chromatography, Gel Permeation Chromatography)
Chromatographic methods are indispensable for both the purification of 6-azidohexan-1-ol after synthesis and for analyzing the purity of the final product and its conjugates.
Flash Column Chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to accelerate solvent flow, enabling efficient separation of the desired product from unreacted starting materials and byproducts. ajrconline.orgresearchgate.net It is a standard method for purifying gram-scale quantities of 6-azidohexan-1-ol, often using a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate/hexanes. tdl.orgscholaris.ca
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to assess the purity of 6-azidohexan-1-ol and to analyze its conjugation products. unizar.estdl.org By employing a suitable column (e.g., C8 or C18 reverse-phase) and mobile phase, HPLC can separate the target compound from impurities with high efficiency. unizar.es The purity is determined by integrating the peak area of the analyte relative to the total area of all peaks detected. For conjugates, HPLC can confirm the successful reaction and separate the final product from any remaining starting materials. buketov.edu.kz
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is particularly useful for the analysis of macromolecular conjugates of 6-azidohexan-1-ol, such as those involving polymers or large biomolecules. GPC separates molecules based on their hydrodynamic volume in solution. This technique can confirm the formation of a conjugate by showing a shift to a higher molecular weight (earlier elution time) compared to the unconjugated starting materials.
| Technique | Primary Application | Principle of Separation | Typical Use for 6-Azidohexan-1-ol |
| Flash Chromatography | Purification | Adsorption/Partition | Post-synthesis purification from reagents. ajrconline.orgresearchgate.net |
| HPLC | Purity Analysis | Adsorption/Partition | Purity assessment; analysis of conjugation reactions. unizar.esbuketov.edu.kz |
| GPC/SEC | Analysis of Conjugates | Size Exclusion | Characterizing polymer or biomolecule conjugates. |
Mass Spectrometry for Structural Elucidation (e.g., Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is a powerful tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally fragile molecules like 6-azidohexan-1-ol and its conjugates without causing significant fragmentation. springernature.comnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions. nih.gov For 6-azidohexan-1-ol (MW: 143.19 g/mol ), ESI-MS in positive ion mode would typically show a protonated molecular ion [M+H]⁺ at m/z 144.1 or a sodium adduct [M+Na]⁺ at m/z 166.1. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. scholaris.ca Tandem mass spectrometry (MS/MS) involves selecting a specific ion and fragmenting it to obtain structural information. The fragmentation pattern of azide-containing compounds can be characteristic and further confirms the structure. nih.govrsc.org
Elemental Analysis and Trace Detection Methods (e.g., Inductively Coupled Plasma Mass Spectrometry, Atomic Absorption Spectroscopy)
While not typically used for the primary characterization of the organic molecule itself, elemental analysis techniques are crucial for quantifying trace metal impurities or for analyzing conjugates that incorporate metallic elements.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method capable of detecting metals and several non-metals at concentrations down to parts per trillion. analytik-jena.comlabmanager.com A sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer for detection. analytik-jena.com In the context of 6-azidohexan-1-ol, ICP-MS would be used to ensure the absence of catalytic metal residues from synthesis or to quantify metal content in a final conjugate, for example, in a nanoparticle system functionalized with the azide linker. researchgate.net
Atomic Absorption Spectroscopy (AAS) is another established technique for quantifying specific elements, particularly metals. teledynelabs.com It measures the absorption of light at a characteristic wavelength by ground-state atoms in a gaseous state. labmanager.com While generally less sensitive and not capable of simultaneous multi-element analysis like ICP-MS, AAS is a reliable and cost-effective method for quantifying specific target elements. researchgate.netteledynelabs.com
| Technique | Principle | Sensitivity | Application for 6-Azidohexan-1-ol Context |
| ICP-MS | Ionization in plasma, detection by MS. | ppt - ppb | Multi-element trace impurity analysis; quantification of metals in conjugates. analytik-jena.comtaylorandfrancis.com |
| AAS | Absorption of light by free atoms. | ppb - ppm | Quantification of specific trace metal impurities. labmanager.comteledynelabs.com |
Advanced Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy)
When 6-azidohexan-1-ol is used to modify a surface—for example, by grafting it onto a solid substrate for subsequent click chemistry reactions—specialized surface-sensitive techniques are required to confirm its presence and chemical state.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for this purpose. XPS irradiates a surface with X-rays, causing the emission of core-level electrons. asu.edu The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment (oxidation state). researchgate.net XPS is highly surface-sensitive, analyzing only the top 1-10 nm of a material. asu.eduresearchgate.net
For a surface modified with 6-azidohexan-1-ol, XPS analysis would confirm the success of the modification by detecting the characteristic nitrogen (N 1s) signal from the azide group. The high-resolution N 1s spectrum for an azide typically shows two distinct peaks with an approximate 2:1 intensity ratio, corresponding to the central, positively charged nitrogen atom and the two terminal, partially negatively charged nitrogen atoms, respectively. The presence of carbon (C 1s) and oxygen (O 1s) signals with binding energies consistent with the alkyl chain and alcohol group would provide further evidence of successful surface functionalization. asu.edu
Future Directions and Emerging Research Avenues
Integration with Advanced Drug Delivery Systems
The development of sophisticated drug delivery systems that can selectively target diseased cells while sparing healthy tissue is a major goal in medicine. The unique structure of 6-Azidohexan-1-ol makes it an important component in the design of such systems.
Future research is focused on leveraging 6-Azidohexan-1-ol as a linker molecule in increasingly complex drug delivery vehicles. It is already identified as a cleavable linker for the synthesis of antibody-drug conjugates (ADCs). pharmaffiliates.com In this role, the azide (B81097) end of the molecule can be "clicked" onto a targeting antibody, while the hydroxyl end can be modified to attach a potent drug. This modularity allows for the creation of ADCs with tailored properties.
A significant area of development is its incorporation into multi-functional nanoparticles and liposomes. nih.gov A notable example is the synthesis of a novel folate-poly(2-ethyl-2-oxazoline)-distearoyl phosphatidyl ethanolamine (B43304) (F-PEOz-DSPE) tri-block polymer, where 6-Azidohexan-1-ol was a key starting material. jst.go.jp This polymer was designed for dual-receptor and pH-sensitive liposomes that can target folate receptors overexpressed on cancer cells and release their drug payload in the acidic environment of the cell's endosome-lysosome system. jst.go.jp This approach aims to enhance the selectivity of anticancer drugs and reduce systemic toxicity. jst.go.jp Emerging research will likely explore the use of 6-Azidohexan-1-ol to construct even more intelligent delivery systems, potentially incorporating elements that respond to other biological triggers like specific enzymes or redox gradients.
| Drug Delivery Application | Role of 6-Azidohexan-1-ol | Key Research Finding | Reference |
| Antibody-Drug Conjugates (ADCs) | Cleavable linker | Serves as a bifunctional linker for conjugating antibodies to drugs via click chemistry. | pharmaffiliates.com |
| pH-Sensitive Liposomes | Starting material for a smart polymer | Used to synthesize a tri-block polymer (F-PEOz-DSPE) that enables liposomes to target cancer cells and release drugs in response to acidic pH. | jst.go.jp |
| General Nanosystems | Versatile building block | The azide group facilitates conjugation to various nanoparticles through click chemistry, a cornerstone of modern nanomedicine design. | nih.gov |
Exploration in Novel Biosensing Platforms
The creation of rapid, sensitive, and selective biosensors is critical for early disease diagnosis and for studying fundamental biological processes. researchgate.net The azide functionality of 6-Azidohexan-1-ol is central to its application in this field, primarily for the covalent immobilization of biomolecules onto sensor surfaces. csic.esresearchgate.net
Future research is directed towards integrating 6-Azidohexan-1-ol into next-generation biosensing platforms. In electrochemical DNA sensors, for instance, the precise chemical nature of the sensor surface profoundly impacts analytical performance. researchgate.net 6-Azidohexan-1-ol can be used to create a defined molecular layer on a gold electrode or other substrate. A probe molecule, such as a specific DNA sequence or an aptamer, can then be "clicked" onto the azide-terminated surface. This controlled immobilization is a prerequisite for developing functional and reproducible recognition interfaces for detecting specific analytes. researchgate.net
Another promising avenue is the use of 6-Azidohexan-1-ol in the construction of fluorescent biosensors based on aggregation-induced emission (AIE). researchgate.net AIE-active luminogens (AIEgens) are fluorescent molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation. researchgate.net This property can be harnessed for "turn-on" sensing. Click chemistry is a popular method for designing AIEgen-based probes. researchgate.net Future work will likely involve using 6-Azidohexan-1-ol to link AIEgens to recognition elements (e.g., peptides or antibodies), creating highly specific probes that light up only in the presence of their target analyte.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly influencing the synthesis of important chemical building blocks. jnao-nu.com Traditional methods for producing organic azides can involve hazardous reagents and solvents. psu.edu Consequently, a major future direction is the development of sustainable and green synthetic routes to 6-Azidohexan-1-ol and its derivatives.
Research in green chemistry has already yielded several promising strategies for azide synthesis. These include the use of water as a reaction solvent, the development of recyclable catalysts, and the design of one-pot procedures that reduce waste and improve efficiency. psu.edubaseclick.eursc.org For example, efficient methods for synthesizing aryl azides at room temperature in water have been reported. rsc.org Another approach uses a polymer-anchored copper catalyst for the one-pot synthesis of triazoles (the product of a click reaction) from amines in water, which avoids the use of hazardous organic solvents for purification. psu.edu
A patented method describes using polyethylene (B3416737) glycol (PEG) as a catalyst for preparing organic azides from halides, providing a greener alternative to solvents like N,N-dimethylformamide (DMF). google.com Future research will focus on adapting these principles to the industrial-scale synthesis of 6-Azidohexan-1-ol. This involves exploring water-based reactions, phase-transfer catalysts like PEG, or mechanochemical methods (ball milling) to reduce solvent use and energy consumption, starting from precursors like 6-chlorohexan-1-ol. google.comresearchgate.net
Theoretical and Computational Chemistry for Predictive Modeling
Theoretical and computational chemistry are powerful tools for understanding and predicting molecular behavior, thereby accelerating the design of new molecules and materials. This in silico approach is becoming an indispensable part of chemical research, and its application to 6-Azidohexan-1-ol and its reaction products is a key future direction.
Computational methods, such as docking and molecular dynamics (MD) simulations, are already being used to guide the design of drugs derived from azide precursors. acs.org In one study, computational modeling was used to predict the binding of 1,2,3-triazole derivatives to the P2Y₁₄ receptor, helping to identify more potent antagonists. acs.org This approach can be extended to model how drug delivery systems constructed with 6-Azidohexan-1-ol linkers interact with their biological targets.
Future research will employ quantum mechanics calculations, like Density Functional Theory (DFT), to predict the intrinsic properties of 6-Azidohexan-1-ol, including its reactivity in click reactions and its spectroscopic signatures. Furthermore, multi-scale modeling can help bridge the gap between the behavior of a single molecule and the macroscopic properties of materials, such as polymeric networks formed using 6-Azidohexan-1-ol. researchgate.net These predictive models can de-risk and guide experimental work, saving time and resources in the development of new technologies based on this compound.
Expanding Bioorthogonal Applications In Vivo
Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. nih.govreading.ac.uk The azide group is one of the foundational functional groups in bioorthogonal chemistry, making 6-Azidohexan-1-ol a valuable tool for probing biology in its natural context. baseclick.eunih.gov While many bioorthogonal reactions have been developed in vitro, a major frontier is expanding their application to living organisms (in vivo). reading.ac.uk
The translation of these chemical tools to in vivo settings presents challenges, including the need for fast reaction kinetics, stability of the reagents in the biological environment, and a lack of toxicity. reading.ac.uk The azide-alkyne cycloaddition is one of the most widely used bioorthogonal reactions in vivo. baseclick.eureading.ac.uk Future research will focus on using linkers like 6-Azidohexan-1-ol to develop more sophisticated in vivo applications.
A key strategy is pretargeting, where a targeting molecule (like an antibody) equipped with one half of the click reaction pair (e.g., a strained alkyne) is administered first. nih.gov After it has bound to its target (e.g., a tumor) and unbound antibody has cleared from circulation, a second molecule carrying the other half of the reaction pair (e.g., an azide attached via 6-Azidohexan-1-ol to an imaging agent or a drug) is administered. nih.gov The fast, bioorthogonal reaction then occurs specifically at the target site. nih.gov This approach holds immense promise for improving the precision of cancer imaging and therapy, and 6-Azidohexan-1-ol is poised to be a key component in the design of the effector molecules for these advanced strategies.
Q & A
Q. How can researchers ensure reproducibility when publishing studies involving 6-Azidohexan-1-ol?
- Methodological Answer : Adhere to FAIR data principles by depositing raw NMR, HPLC, and kinetic data in repositories like Zenodo. Provide detailed synthetic protocols, including exact grades of reagents (e.g., "sodium azide, ≥99.5%, Sigma-Aldrich 71289"). For biological assays, report cell passage numbers and culture conditions following MIAME guidelines. Cross-validate results with independent batches of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
